

An In-depth Technical Guide to the Crystal Structure of Biurea

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Biurea*

Cat. No.: *B089910*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biurea, also known as 1,2-hydrazinedicarboxamide, is a chemical compound with the molecular formula $C_2H_6N_4O_2$.^[1] It consists of two urea molecules linked by a hydrazine bridge. **Biurea** is primarily used as a chemical intermediate in the production of azodicarbonamide, a widely used blowing agent in the plastics and rubber industries.^[1] Its structural characteristics, particularly its hydrogen bonding capabilities, make the study of its crystal structure of interest to researchers in materials science and drug development. This guide provides a comprehensive overview of the known crystal structure of **biurea**, addresses the topic of its polymorphs, and details experimental protocols for its synthesis and crystallization.

Crystal Structure of Biurea

The crystal structure of **biurea** has been determined by single-crystal X-ray diffraction. To date, only one crystalline form has been reported in the scientific literature.

Crystallographic Data

The crystallographic data for **biurea** is summarized in the table below. The compound crystallizes in a monoclinic system with the space group $P2_1/c$. This structure is characterized by a network of intermolecular hydrogen bonds, which contribute to its stability.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a	7.23 Å
b	9.87 Å
c	8.56 Å
α	90°
β	98.5°
γ	90°
Z	4

Table 1: Crystallographic Data for **Biurea**.

Molecular Geometry

Within the crystal lattice, the **biurea** molecule is planar. This planarity is stabilized by hydrogen bonding. Key bond lengths that have been reported include an N-N bond length in the range of 1.386–1.409 Å and a C=O bond length of approximately 1.247 Å.

Polymorphism of Biurea

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.^[2] The existence of polymorphs is a critical consideration in the pharmaceutical and materials science fields, as different polymorphs of a substance can exhibit different physical properties, such as solubility, melting point, and stability.

Despite the importance of polymorphism, extensive searches of the scientific literature and crystallographic databases have not revealed any evidence of polymorphs for **biurea**. While polymorphism is a common phenomenon for many organic molecules, particularly those with flexible conformations and various hydrogen bonding possibilities, it appears that, to date, **biurea** is known to crystallize in only a single form under various reported conditions.^{[3][4][5][6]}

Researchers investigating this molecule should be aware that while the existence of other polymorphs cannot be definitively ruled out, none have been documented.

Experimental Protocols

Synthesis of Biurea

Several methods for the synthesis of **biurea** have been reported. A common laboratory-scale synthesis involves the reaction of hydrazine sulfate with urea in an aqueous solution.[7]

Materials:

- Hydrazine sulfate ($\text{N}_2\text{H}_6\text{SO}_4$)
- Urea ($\text{CO}(\text{NH}_2)_2$)
- Sulfuric acid (H_2SO_4)
- Distilled water

Procedure:

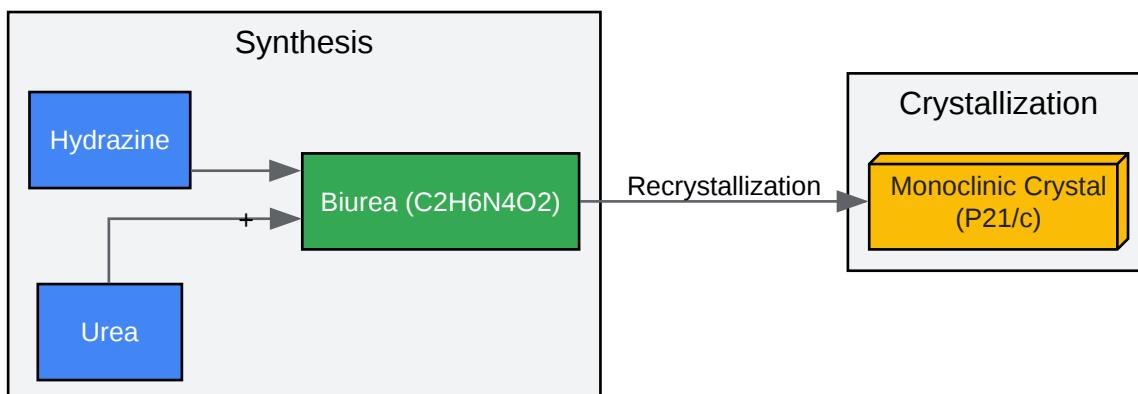
- A solution of 4 g (0.03 mol) of hydrazine sulfate and 5.4 g (0.09 mol) of urea in 100 ml of water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[7]
- The mixture is heated to reflux with constant agitation.[7]
- After approximately two hours of boiling, the pH of the solution is adjusted to and maintained at a level between 2 and 2.5 by the dropwise addition of sulfuric acid.[7]
- The reaction is continued at reflux for a total of five hours.[7]
- The reaction mixture is then cooled to room temperature, allowing the **biurea** product to precipitate.[7]
- The precipitate is collected by filtration and washed thoroughly with distilled water to remove any unreacted starting materials and by-products.[7]

- The resulting white solid is dried under vacuum.

Single Crystal Growth of Biurea

Obtaining single crystals of sufficient quality for X-ray diffraction analysis is crucial for determining the crystal structure. Recrystallization is a standard technique for purifying solid organic compounds and for growing high-quality single crystals.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:


- Crude **biurea**
- Distilled water (or another suitable solvent)

Procedure:

- An impure sample of **biurea** is dissolved in a minimum amount of hot distilled water to create a saturated solution.
- If insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel to remove them.
- The hot, clear solution is then allowed to cool slowly and undisturbed to room temperature. Slow cooling is essential to promote the growth of large, well-defined crystals rather than rapid precipitation of a microcrystalline powder.
- As the solution cools, the solubility of **biurea** decreases, and crystals will begin to form.
- Once the solution has reached room temperature and crystal growth appears to have ceased, the flask can be placed in an ice bath to maximize the yield of crystals.
- The resulting crystals are collected by vacuum filtration, washed with a small amount of ice-cold distilled water, and then dried.

Visualization of Biurea Synthesis and Structure

The following diagram illustrates the synthesis of **biurea** from urea and hydrazine, leading to its single known crystalline form.

[Click to download full resolution via product page](#)

Synthesis of **biurea** and its crystallization into the known monoclinic form.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biurea - Wikipedia [en.wikipedia.org]
- 2. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 3. Conformational polymorphism in organic crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polymorphism of Organic Materials – Yu Lab – UW–Madison [pharmacy.wisc.edu]
- 6. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 7. ijnc.ir [ijnc.ir]
- 8. Recrystallization [sites.pitt.edu]
- 9. Home Page [chem.ualberta.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. mt.com [mt.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of Biurea]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b089910#crystal-structure-of-biurea-and-its-polymorphs\]](https://www.benchchem.com/product/b089910#crystal-structure-of-biurea-and-its-polymorphs)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com